molecular formula C18H16N2O2S B5763942 2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

Cat. No.: B5763942
M. Wt: 324.4 g/mol
InChI Key: TUSJMSKRPNVCBE-CPNJWEJPSA-N
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Description

2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is an organic compound that features a naphthalene ring, a thiophene ring, and an acetamide group

Preparation Methods

The synthesis of 2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide typically involves the reaction of 2-naphthol with chloroacetic acid to form 2-(naphthalen-2-yloxy)acetic acid. This intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the desired compound. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13(17-7-4-10-23-17)19-20-18(21)12-22-16-9-8-14-5-2-3-6-15(14)11-16/h2-11H,12H2,1H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSJMSKRPNVCBE-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC2=CC=CC=C2C=C1)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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